
Tubulin/MMP-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/MMP-IN-1 is a potent inhibitor of both tubulin and matrix metalloproteinases (MMPs). This compound has shown significant potential in cancer research due to its ability to suppress tubulin polymerization, induce cell cycle arrest at the G2/M phase, and promote reactive oxidative stress (ROS) generation in HepG2 cells, ultimately leading to apoptosis via the mitochondrial-dependent apoptotic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/MMP-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include stringent quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin/MMP-IN-1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may be involved in the metabolic processing of the compound within biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are generated through the body’s metabolic processes. These metabolites can have varying degrees of biological activity and are studied to understand the compound’s overall efficacy and safety .
Wissenschaftliche Forschungsanwendungen
Tubulin/MMP-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Tubulin/MMP-IN-1 exerts its effects through a dual mechanism of action:
Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.
Inhibition of Matrix Metalloproteinases: The compound also inhibits matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4: Like Tubulin/MMP-IN-1, Combretastatin A-4 inhibits tubulin polymerization and has shown potential in cancer research.
Paclitaxel: This compound stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its dual inhibitory action on both tubulin and matrix metalloproteinases. This dual mechanism provides a comprehensive approach to targeting cancer cells by disrupting their structural integrity and preventing their invasive capabilities .
Eigenschaften
Molekularformel |
C38H44NO9P |
|---|---|
Molekulargewicht |
689.7 g/mol |
IUPAC-Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 2-[4-[[diethoxyphosphoryl-(2-methylphenyl)methyl]amino]phenyl]acetate |
InChI |
InChI=1S/C38H44NO9P/c1-8-46-49(41,47-9-2)38(31-13-11-10-12-26(31)3)39-30-19-16-28(17-20-30)25-36(40)48-33-22-27(18-21-32(33)42-4)14-15-29-23-34(43-5)37(45-7)35(24-29)44-6/h10-24,38-39H,8-9,25H2,1-7H3/b15-14- |
InChI-Schlüssel |
KYWNCKLZETWRBX-PFONDFGASA-N |
Isomerische SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


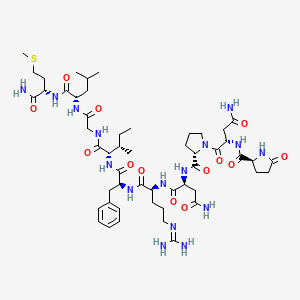
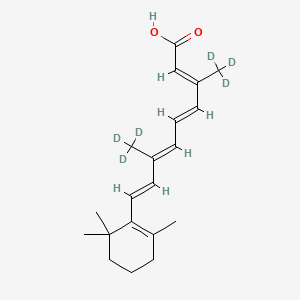
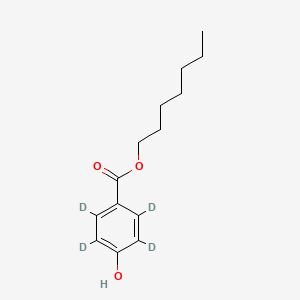

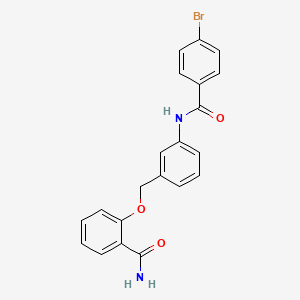
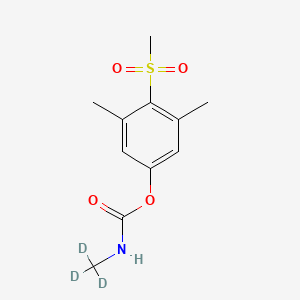
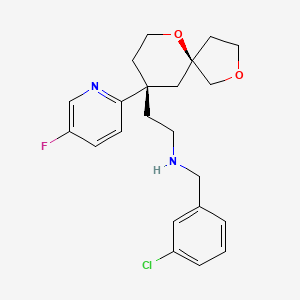
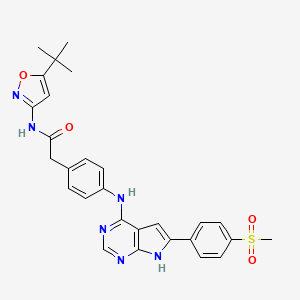
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
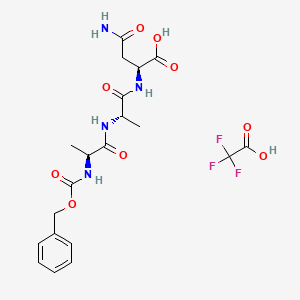
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
